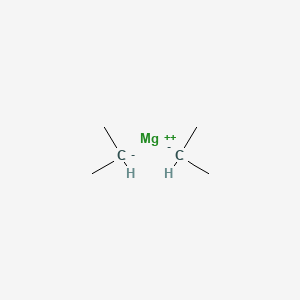
Magnesium;propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium propane is an organometallic compound that combines magnesium with propane. This compound is part of a broader class of organomagnesium compounds, which are known for their significant role in organic synthesis. These compounds are typically used as reagents in various chemical reactions due to their ability to form carbon-magnesium bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium propane typically involves the reaction of propane with magnesium metal. This process is often carried out in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), which helps to stabilize the resulting organomagnesium compound. The reaction can be represented as follows:
C3H8+Mg→C3H7Mg
Industrial Production Methods
In industrial settings, the production of magnesium propane may involve more complex procedures, including the use of catalysts to enhance the reaction efficiency. The process often requires precise control of temperature and pressure to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium propane undergoes several types of chemical reactions, including:
Oxidation: Magnesium propane can be oxidized to form magnesium oxide and propane derivatives.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the propane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium propane include halogens, acids, and other organometallic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving magnesium propane depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide and propane derivatives, while substitution reactions can produce a variety of organomagnesium compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium propane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing into the potential biological applications of magnesium propane, including its use in drug development.
Medicine: The compound’s reactivity makes it a candidate for use in the synthesis of pharmaceuticals.
Industry: Magnesium propane is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which magnesium propane exerts its effects involves the formation of carbon-magnesium bonds. These bonds are highly reactive and can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to magnesium propane include other organomagnesium compounds such as:
- Magnesium ethane
- Magnesium butane
- Magnesium hexane
Uniqueness
Magnesium propane is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organomagnesium compounds, it offers distinct advantages in certain types of organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Eigenschaften
CAS-Nummer |
3536-97-8 |
|---|---|
Molekularformel |
C6H14Mg |
Molekulargewicht |
110.48 g/mol |
IUPAC-Name |
magnesium;propane |
InChI |
InChI=1S/2C3H7.Mg/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
DQZLQYHGCKLKGU-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH-]C.C[CH-]C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
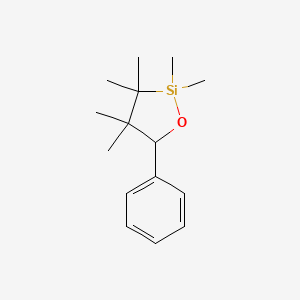
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
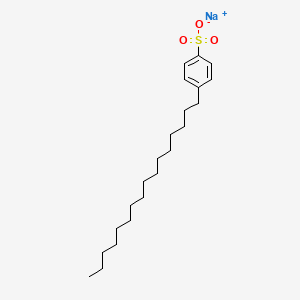
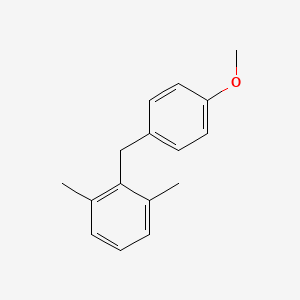
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
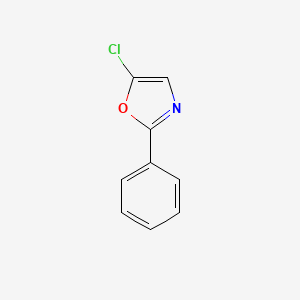
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
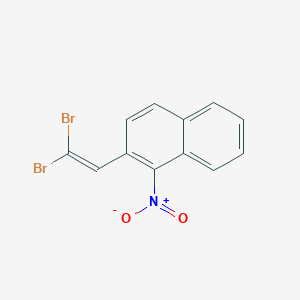
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)

